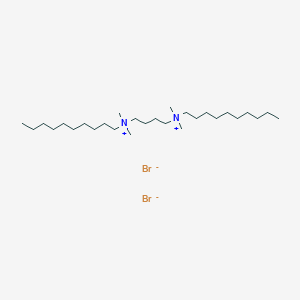
N~1~,N~4~-Didecyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-bis(aminium) dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~4~-Didecyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-bis(aminium) dibromide is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and research applications due to its ability to form micelles and interact with biological membranes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Didecyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-bis(aminium) dibromide typically involves the quaternization of N,N,N’,N’-tetramethyl-1,4-butanediamine with decyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The final product is often purified using industrial-scale chromatography or crystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~4~-Didecyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-bis(aminium) dibromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ions are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide would yield the corresponding iodide salt .
Wissenschaftliche Forschungsanwendungen
N~1~,N~4~-Didecyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-bis(aminium) dibromide has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial and antifungal activities.
Industry: Utilized in the formulation of detergents and disinfectants.
Wirkmechanismus
The mechanism of action of N1,N~4~-Didecyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-bis(aminium) dibromide involves its interaction with lipid bilayers and biological membranes. The compound disrupts the membrane structure, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~1~,N~4~-Didodecyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-diaminium bromide
- N~1~,N~6~-Didodecyl-N~1~,N~1~,N~6~,N~6~-tetramethylhexane-1,6-diaminium bromide
- N~1~,N~1~,N~3~,N~3~-Tetramethyl-N~1~,N~3~-ditetradecylpropane-1,3-diaminium bromide
Uniqueness
N~1~,N~4~-Didecyl-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-bis(aminium) dibromide is unique due to its specific alkyl chain length and quaternary ammonium structure, which confer distinct surfactant properties and biological activities compared to its analogs .
Eigenschaften
CAS-Nummer |
87723-15-7 |
|---|---|
Molekularformel |
C28H62Br2N2 |
Molekulargewicht |
586.6 g/mol |
IUPAC-Name |
decyl-[4-[decyl(dimethyl)azaniumyl]butyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C28H62N2.2BrH/c1-7-9-11-13-15-17-19-21-25-29(3,4)27-23-24-28-30(5,6)26-22-20-18-16-14-12-10-8-2;;/h7-28H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
HKAKXBFSZZJPGZ-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCC[N+](C)(C)CCCC[N+](C)(C)CCCCCCCCCC.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





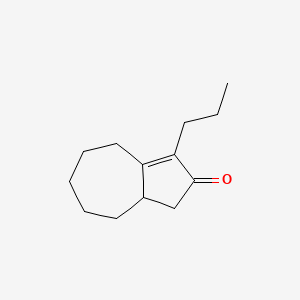
![2-[(6-Chloro-1-phenylisoquinolin-3-yl)oxy]-N,N-diethylethan-1-amine](/img/structure/B14386944.png)
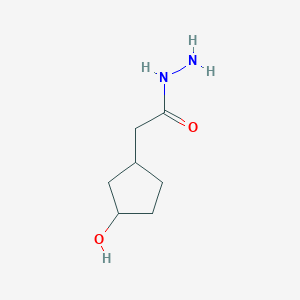
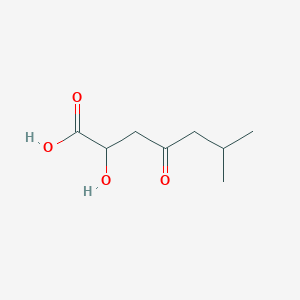
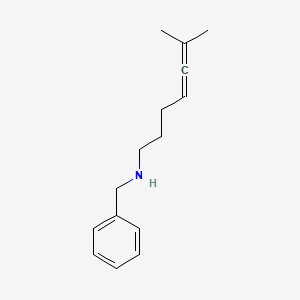
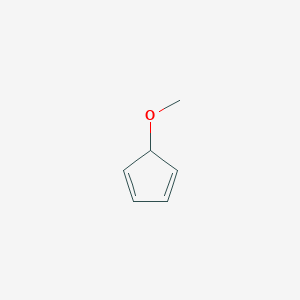
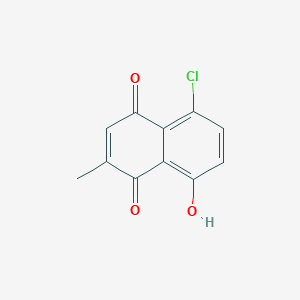

phosphanium chloride](/img/structure/B14386993.png)
![3-Phenyl-5-[3-(trifluoromethyl)phenyl]-4H-pyran-4-one](/img/structure/B14387000.png)
![N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]benzamide](/img/structure/B14387011.png)
